CRBN Binding Affinity: Pomalidomide-based Conjugates vs. Thalidomide and Lenalidomide Analogs
The pomalidomide moiety in Pomalidomide-amido-C3-COOH confers substantially higher affinity for the CRBN-DDB1 complex compared to thalidomide or lenalidomide. This translates to more efficient E3 ligase recruitment and enhanced target degradation when integrated into a PROTAC [1].
| Evidence Dimension | CRBN-DDB1 binding affinity (IC50) |
|---|---|
| Target Compound Data | ~3 μM (pomalidomide core) [1] |
| Comparator Or Baseline | Thalidomide: ~30 μM; Lenalidomide: ~3 μM [1] |
| Quantified Difference | ~10-fold higher affinity vs. thalidomide; comparable to lenalidomide |
| Conditions | In vitro protein competitive binding assay; human recombinant CRBN-DDB1 complex |
Why This Matters
Higher CRBN affinity correlates with improved degradation efficiency and lower required concentrations in PROTAC applications.
- [1] Lopez-Girona A, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. View Source
